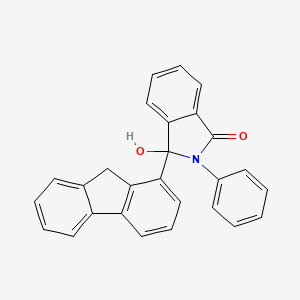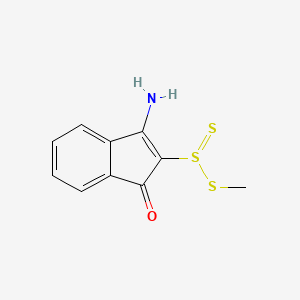
2,6-DI-Tert-butyl-4-(3-chloropropyl)phenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,6-DI-Tert-butyl-4-(3-chloropropyl)phenol is an organic compound that belongs to the class of phenols. It is characterized by the presence of two tert-butyl groups at positions 2 and 6, and a 3-chloropropyl group at position 4 on the phenol ring. This compound is known for its antioxidant properties and is used in various industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-DI-Tert-butyl-4-(3-chloropropyl)phenol typically involves the alkylation of 2,6-DI-Tert-butylphenol with 3-chloropropyl chloride. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which acts as a catalyst. The reaction conditions include a temperature range of 50-100°C and a reaction time of several hours to ensure complete conversion.
Industrial Production Methods
On an industrial scale, the production of this compound follows a similar synthetic route but is optimized for large-scale operations. The process involves continuous flow reactors and automated control systems to maintain optimal reaction conditions. The product is then purified using techniques such as distillation or crystallization to achieve the desired purity.
Análisis De Reacciones Químicas
Types of Reactions
2,6-DI-Tert-butyl-4-(3-chloropropyl)phenol undergoes various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The compound can be reduced to form hydroquinones.
Substitution: The 3-chloropropyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles such as amines and thiols can react with the 3-chloropropyl group under mild conditions.
Major Products Formed
Oxidation: Quinones and related compounds.
Reduction: Hydroquinones.
Substitution: Substituted phenols with various functional groups.
Aplicaciones Científicas De Investigación
2,6-DI-Tert-butyl-4-(3-chloropropyl)phenol has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex antioxidants and stabilizers.
Biology: Studied for its potential antioxidant effects in biological systems.
Medicine: Investigated for its potential therapeutic effects due to its antioxidant properties.
Industry: Used as an additive in polymers, fuels, and lubricants to prevent oxidation and degradation.
Mecanismo De Acción
The antioxidant effect of 2,6-DI-Tert-butyl-4-(3-chloropropyl)phenol is primarily due to its ability to donate hydrogen atoms to free radicals, thereby neutralizing them. This process involves the formation of a stable phenoxyl radical, which does not propagate the chain reaction of oxidation. The molecular targets include reactive oxygen species (ROS) and other free radicals that cause oxidative damage.
Comparación Con Compuestos Similares
Similar Compounds
2,6-DI-Tert-butylphenol: Lacks the 3-chloropropyl group but has similar antioxidant properties.
2,6-DI-Tert-butyl-4-methylphenol (Butylated Hydroxytoluene): A widely used antioxidant in food and industrial applications.
2,4,6-Tri-tert-butylphenol: Contains an additional tert-butyl group, providing enhanced steric hindrance and stability.
Uniqueness
2,6-DI-Tert-butyl-4-(3-chloropropyl)phenol is unique due to the presence of the 3-chloropropyl group, which allows for further functionalization and modification. This makes it a versatile compound for various applications, particularly in the synthesis of specialized antioxidants and stabilizers.
Propiedades
Número CAS |
95970-32-4 |
|---|---|
Fórmula molecular |
C17H27ClO |
Peso molecular |
282.8 g/mol |
Nombre IUPAC |
2,6-ditert-butyl-4-(3-chloropropyl)phenol |
InChI |
InChI=1S/C17H27ClO/c1-16(2,3)13-10-12(8-7-9-18)11-14(15(13)19)17(4,5)6/h10-11,19H,7-9H2,1-6H3 |
Clave InChI |
FYXBRVQJXVQWAX-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)CCCCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


silane](/img/structure/B14358198.png)
![Phenyl 3-methyl-4-[(E)-phenyldiazenyl]benzoate](/img/structure/B14358204.png)
![3-Methoxy-11H-pyrido[2,1-B]quinazolin-11-one](/img/structure/B14358212.png)
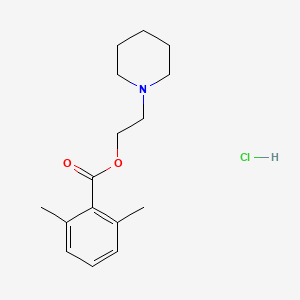
![[2-(3-Oxobut-1-en-1-yl)phenyl]acetic acid](/img/structure/B14358244.png)

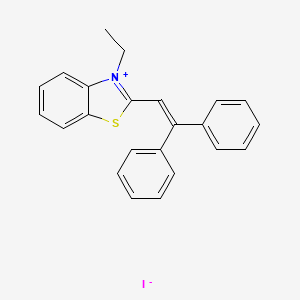
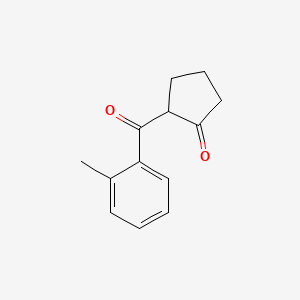
![2,3,4,6-Tetra(propan-2-yl)bicyclo[3.1.0]hexaphosphane](/img/structure/B14358264.png)
